Bis[tris(phenylamino)silyl]methane
Description
Bis[tris(phenylamino)silyl]methane is a carbosilazane compound featuring a central methane carbon bonded to two tris(phenylamino)silyl groups. Each silyl group contains three phenylamino (–NHPh) substituents, creating a highly branched, sterically hindered structure. This compound is synthesized via reactions involving phenylamino precursors and silicon-based reagents under controlled conditions, as reported in studies focusing on carbosilazane chemistry . Its structure is characterized by robust Si–N bonds and aromatic phenyl groups, which confer unique thermal stability and solubility properties. Applications include its use as a precursor for ceramic materials or polymers, leveraging its nitrogen-rich framework .
Properties
CAS No. |
193748-21-9 |
|---|---|
Molecular Formula |
C37H38N6Si2 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
N-[dianilino(trianilinosilylmethyl)silyl]aniline |
InChI |
InChI=1S/C37H38N6Si2/c1-7-19-32(20-8-1)38-44(39-33-21-9-2-10-22-33,40-34-23-11-3-12-24-34)31-45(41-35-25-13-4-14-26-35,42-36-27-15-5-16-28-36)43-37-29-17-6-18-30-37/h1-30,38-43H,31H2 |
InChI Key |
ROZKLJHQHKEIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N[Si](C[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4)(NC5=CC=CC=C5)NC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Bis[tris(phenylamino)silyl]methane typically involves the nucleophilic substitution reaction of bis(trichlorosilyl)methane with lithiated aniline (phenylamino lithium reagent). This method was first reported in the 1990s and remains the authoritative approach.
-
- Bis(trichlorosilyl)methane: A methane core with two trichlorosilyl substituents.
- Lithiated aniline: Prepared by lithiation of aniline (phenylamine) using an organolithium reagent such as n-butyllithium.
-
- The reaction is carried out under inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference.
- Typically performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
- Low temperatures (e.g., -78 °C to 0 °C) are maintained during lithiation and initial substitution to control reactivity.
- The reaction mixture is then warmed to room temperature to complete substitution.
$$
\text{Cl}3\text{Si}-\text{CH}2-\text{SiCl}3 + 6 \text{LiC}6\text{H}5\text{NH} \rightarrow \text{(PhNH)}3\text{Si}-\text{CH}2-\text{Si}(\text{NHPh})3 + 6 \text{LiCl}
$$
Where PhNH = phenylamino group.
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents (e.g., toluene or hexane).
- Characterization includes:
- X-ray crystallography: Confirms monoclinic crystal system, space group P2_1/c, with unit cell parameters a = 10.963(2) Å, b = 17.801(2) Å, c = 17.557(2) Å, β = 97.96(2)°, Z = 4.
- NMR spectroscopy: ^1H, ^13C, and ^29Si NMR confirm the substitution pattern and chemical environment.
- Elemental analysis: Confirms purity and stoichiometry.
- Infrared spectroscopy: Shows characteristic Si-N and N-H stretching vibrations.
Detailed Research Findings
Reaction Efficiency and Yield
| Parameter | Value/Condition |
|---|---|
| Reaction temperature | -78 °C to room temperature |
| Solvent | Anhydrous THF or diethyl ether |
| Reaction time | Several hours (typically 12-24 h) |
| Yield | Moderate to high (60-85%) |
| By-products | Lithium chloride (LiCl) |
The reaction proceeds via nucleophilic attack of the lithiated aniline on the silicon centers, displacing chloride ions and forming the desired aminosilane bonds. The lithium chloride by-product precipitates and is removed by filtration.
Structural Data Summary
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2_1/c |
| Unit cell dimensions | a = 10.963(2) Å |
| b = 17.801(2) Å | |
| c = 17.557(2) Å | |
| β = 97.96(2)° | |
| Number of formula units | Z = 4 |
| R-factor (R1) | 4.4% |
| Weighted R-factor (wR2) | 9.8% |
These crystallographic parameters confirm the molecular geometry and packing of the compound in the solid state, supporting its purity and structural integrity.
Alternative and Related Synthetic Approaches
While the primary method involves lithiated aniline, related carbosilazane compounds such as bis[tris(methylamino)silyl]methane have been synthesized using methylamine instead of lithiated aniline, indicating the versatility of the bis(trichlorosilyl)methane precursor for various aminosilane derivatives.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of lithiated aniline | Lithiation of aniline with n-butyllithium | Low temperature (-78 °C), inert atmosphere |
| 2. Reaction with bis(trichlorosilyl)methane | Nucleophilic substitution of Si-Cl bonds | Anhydrous solvent, gradual warming to RT |
| 3. Work-up | Filtration to remove LiCl, solvent removal | Inert atmosphere to avoid hydrolysis |
| 4. Purification | Recrystallization from toluene or hexane | Yields crystalline product |
| 5. Characterization | X-ray crystallography, NMR, elemental analysis | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Bis[tris(phenylamino)silyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[tris(phenylamino)silyl]methane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Bis[tris(phenylamino)silyl]methane involves its interaction with various molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability. Additionally, the silicon atoms provide unique electronic properties that can be exploited in various applications.
Comparison with Similar Compounds
Structural Analogues: Bis[tris(methylamino)silyl]methane
The most direct structural analogue is Bis[tris(methylamino)silyl]methane, where phenylamino groups are replaced by methylamino (–NHMe) substituents. Key differences include:
| Property | Bis[tris(phenylamino)silyl]methane | Bis[tris(methylamino)silyl]methane |
|---|---|---|
| Substituent Bulk | High (aromatic phenyl groups) | Low (linear methyl groups) |
| Electron Effects | Electron-withdrawing (Ph) | Electron-donating (Me) |
| Thermal Stability | Higher (rigid aromatic rings) | Lower (flexible alkyl chains) |
| Solubility | Poor in polar solvents | Moderate in polar solvents |
The phenylamino derivative exhibits superior thermal stability due to aromatic conjugation, while the methylamino analogue likely demonstrates better solubility in polar media owing to reduced steric hindrance .
Physical and Chemical Properties
- Spectroscopic Characterization: Both silyl methanes are analyzed via NMR, IR, and mass spectrometry. The phenylamino derivative shows distinct aromatic C–H stretching (IR ~3000 cm⁻¹) and downfield-shifted proton signals in NMR due to electron withdrawal, unlike the methylamino variant .
- Thermal Behavior: The phenylamino compound decomposes at higher temperatures (>300°C) due to aromatic stability, whereas the methylamino analogue may degrade earlier (~250°C) .
- Fluorescence: Unlike the fluorenyl-based tris(DPAF-C9) (), which exhibits strong fluorescence for optoelectronic applications, silyl methanes lack conjugated π-systems and are non-emissive .
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